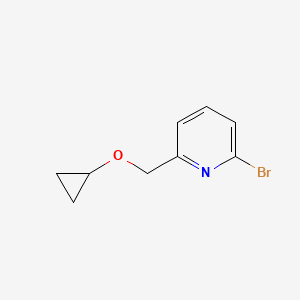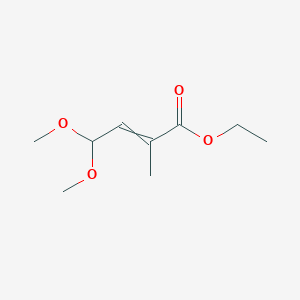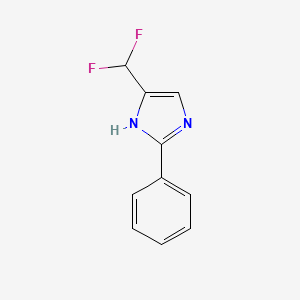![molecular formula C12H15ClN2O B11716648 [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is an organic compound with the molecular formula C12H15ClN2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Bromination: 2-Methoxynaphthalene is brominated using bromine in the presence of a catalyst to form 2-bromo-1-methoxynaphthalene.
Grignard Reaction: The brominated compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding methyl derivative.
Hydrazine Formation: The methyl derivative is then reacted with hydrazine hydrate to form [(2-Methoxynaphthalen-1-yl)methyl]hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromination equipment.
Grignard reaction in large reactors: Ensuring efficient mixing and temperature control.
Hydrazine reaction: Conducted in large vessels with appropriate safety measures due to the reactivity of hydrazine.
Purification and crystallization: To obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Can be reduced to form hydrazine derivatives with different substituents.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Various hydrazine derivatives.
Substitution Products: Substituted hydrazine compounds.
Applications De Recherche Scientifique
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride involves its interaction with biological molecules:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: The compound can form covalent bonds with nucleophilic sites on DNA and proteins, leading to inhibition of cellular processes and potential cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Methoxynaphthalen-1-yl)ethynyl]phenylbenzenesulfonamide
- 5-amino-N ′-((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide
- 2,4-diamino-N ′-((2-methoxy-naphthalene-1-yl)methylene) pyrimidine-5-carbohydrazide
Uniqueness
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is unique due to its specific structure, which combines a naphthalene ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H15ClN2O |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
(2-methoxynaphthalen-1-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;/h2-7,14H,8,13H2,1H3;1H |
Clé InChI |
GZUHFTJYBBHIEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)CNN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


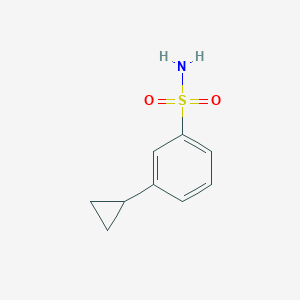
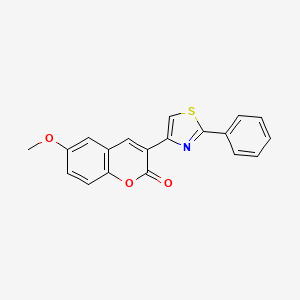

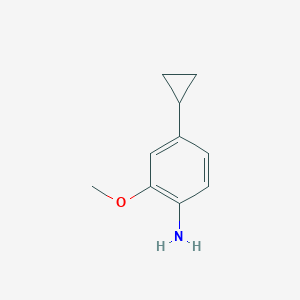
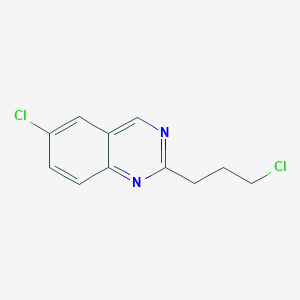
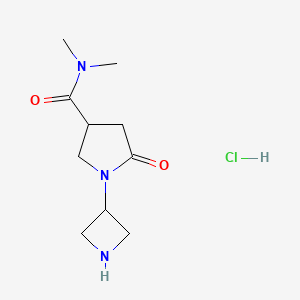
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
